molecular formula C8H15NO2S2 B13326808 N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine

N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine

Katalognummer: B13326808
Molekulargewicht: 221.3 g/mol
InChI-Schlüssel: HTKUHRZRDSCRPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a cyclopropyl group attached to a thietan-3-amine moiety, with a methylsulfonyl group providing additional functionalization

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions, using reagents such as methanesulfonyl chloride in the presence of a base.

    Formation of the Thietan-3-amine Moiety: The thietan-3-amine structure can be synthesized through ring-closing reactions involving sulfur-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfonyl group can enhance its binding affinity and specificity towards certain targets, while the cyclopropyl and thietan-3-amine moieties contribute to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thietan-3-amine: A simpler analog without the cyclopropyl and methylsulfonyl groups.

    Cyclopropylamine: Lacks the thietan-3-amine and methylsulfonyl functionalities.

    Methylsulfonylcyclopropane: Contains the cyclopropyl and methylsulfonyl groups but lacks the thietan-3-amine moiety.

Uniqueness

N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the cyclopropyl group provides rigidity and stability, while the methylsulfonyl group enhances its reactivity and binding affinity. The thietan-3-amine moiety adds to its versatility as a building block for further chemical modifications.

Eigenschaften

Molekularformel

C8H15NO2S2

Molekulargewicht

221.3 g/mol

IUPAC-Name

N-[(1-methylsulfonylcyclopropyl)methyl]thietan-3-amine

InChI

InChI=1S/C8H15NO2S2/c1-13(10,11)8(2-3-8)6-9-7-4-12-5-7/h7,9H,2-6H2,1H3

InChI-Schlüssel

HTKUHRZRDSCRPT-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1(CC1)CNC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.